3-fluoro-N-[3-(trifluoromethyl)phenyl]pyridine-4-carboxamide
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Overview
Description
3-fluoro-N-[3-(trifluoromethyl)phenyl]pyridine-4-carboxamide is an organic compound that belongs to the class of fluorinated pyridines. This compound is characterized by the presence of both fluorine and trifluoromethyl groups, which are known to impart unique chemical and biological properties. Fluorinated compounds are widely used in pharmaceuticals, agrochemicals, and materials science due to their enhanced stability, lipophilicity, and bioavailability .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the trifluoromethylation of pyridine derivatives using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonates under catalytic conditions . The reaction conditions often require the presence of a base, such as potassium carbonate (K2CO3), and a catalyst, such as copper(I) iodide (CuI), to facilitate the formation of the trifluoromethylated product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure efficient and consistent production. The use of advanced catalytic systems and optimized reaction conditions can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-fluoro-N-[3-(trifluoromethyl)phenyl]pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include bases (e.g., sodium hydroxide, NaOH), acids (e.g., hydrochloric acid, HCl), and solvents (e.g., dimethyl sulfoxide, DMSO). Reaction conditions such as temperature, pressure, and reaction time are optimized based on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
3-fluoro-N-[3-(trifluoromethyl)phenyl]pyridine-4-carboxamide has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 3-fluoro-N-[3-(trifluoromethyl)phenyl]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The presence of fluorine and trifluoromethyl groups enhances its binding affinity to target proteins and enzymes, leading to modulation of their activity. The compound may inhibit or activate specific signaling pathways, resulting in its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Alpelisib: Contains trifluoromethyl alkyl substituted pyridine, used in cancer treatment.
Fluazinam: A trifluoromethylpyridine derivative used as a fungicide.
Uniqueness
3-fluoro-N-[3-(trifluoromethyl)phenyl]pyridine-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of fluorine and trifluoromethyl groups enhances its stability, lipophilicity, and bioavailability, making it a valuable compound in various scientific and industrial applications .
Properties
Molecular Formula |
C13H8F4N2O |
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Molecular Weight |
284.21 g/mol |
IUPAC Name |
3-fluoro-N-[3-(trifluoromethyl)phenyl]pyridine-4-carboxamide |
InChI |
InChI=1S/C13H8F4N2O/c14-11-7-18-5-4-10(11)12(20)19-9-3-1-2-8(6-9)13(15,16)17/h1-7H,(H,19,20) |
InChI Key |
XEKYZGABJDDNSP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=C(C=NC=C2)F)C(F)(F)F |
Origin of Product |
United States |
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